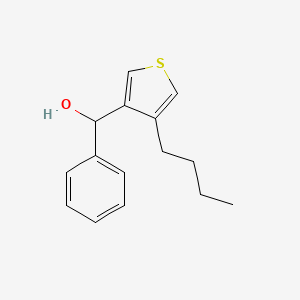
(4-Butylthiophen-3-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Butylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C15H18OS It consists of a thiophene ring substituted with a butyl group at the 4-position and a phenylmethanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylthiophen-3-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Butylation: The thiophene ring is then butylated at the 4-position using butyl lithium or a similar butylating agent.
Introduction of the Phenylmethanol Group: The phenylmethanol group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(4-Butylthiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: (4-Butylthiophen-3-yl)(phenyl)ketone.
Reduction: (4-Butylthiophen-3-yl)(phenyl)methane.
Substitution: 2-Bromo-(4-butylthiophen-3-yl)(phenyl)methanol.
科学的研究の応用
(4-Butylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of (4-Butylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring may interact with aromatic residues in proteins, affecting their activity. Additionally, the compound’s lipophilicity allows it to penetrate cell membranes, potentially modulating intracellular processes.
類似化合物との比較
Similar Compounds
(4-Ethylthiophen-3-yl)(phenyl)methanol: Similar structure but with an ethyl group instead of a butyl group.
(4-Methylthiophen-3-yl)(phenyl)methanol: Similar structure but with a methyl group instead of a butyl group.
(4-Propylthiophen-3-yl)(phenyl)methanol: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
(4-Butylthiophen-3-yl)(phenyl)methanol is unique due to the presence of the butyl group, which imparts distinct physicochemical properties such as increased lipophilicity and steric bulk
特性
分子式 |
C15H18OS |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
(4-butylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18OS/c1-2-3-7-13-10-17-11-14(13)15(16)12-8-5-4-6-9-12/h4-6,8-11,15-16H,2-3,7H2,1H3 |
InChIキー |
DMFKVUVBAGDXRM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CSC=C1C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13083177.png)
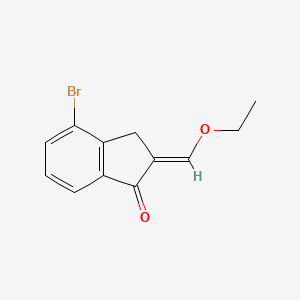


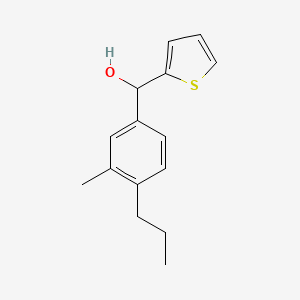
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B13083219.png)
![Spiro[1,2-benzisothiazole-3(2H),3'-pyrrolidine]-1'-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide](/img/structure/B13083227.png)
![[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13083248.png)
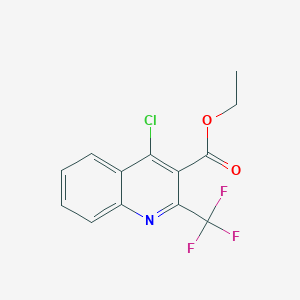
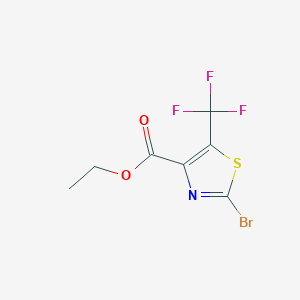
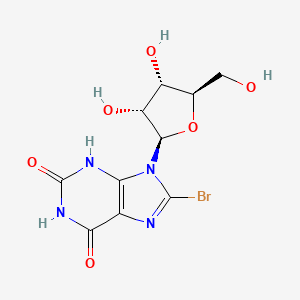

![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13083276.png)
